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Compound of Interest

Compound Name: 1,1,2,2-Tetrachloropropane

Cat. No.: B080383 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data available for

1,1,2,2-tetrachloropropane. Designed for a scientific audience, this document consolidates

available mass spectrometry and infrared spectroscopy data, alongside theoretical predictions

for nuclear magnetic resonance spectroscopy. Detailed experimental protocols for acquiring

such spectra are also provided to facilitate reproducible research and application in drug

development and chemical analysis.

Spectroscopic Data Summary
The following tables summarize the available and predicted spectroscopic data for 1,1,2,2-
tetrachloropropane (CAS No: 13116-60-4). Due to a lack of publicly available experimental

NMR data, the ¹H and ¹³C NMR data presented are theoretical predictions based on

established principles and data from analogous chlorinated propanes.

Table 1: Mass Spectrometry Data
Gas Chromatography-Mass Spectrometry (GC-MS) data for 1,1,2,2-tetrachloropropane
reveals a characteristic fragmentation pattern. The major mass-to-charge ratios (m/z) are

presented below.[1]
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Property Value

Molecular Formula C₃H₄Cl₄

Molecular Weight 181.88 g/mol

Major Peaks (m/z) 97, 63, 99

NIST Number 7519

Library Main library

Total Peaks 114

Table 2: Infrared (IR) Spectroscopy Data
While a detailed experimental peak list for the vapor phase IR spectrum of 1,1,2,2-
tetrachloropropane is not readily available in public databases, the characteristic absorption

bands can be inferred from the functional groups present in the molecule.

Wavenumber Range (cm⁻¹) Vibration Type Functional Group

2950-3000 C-H stretch Alkane (CH₃)

1450-1470 C-H bend (asymmetric) Alkane (CH₃)

1370-1390 C-H bend (symmetric) Alkane (CH₃)

1200-1300 C-H wag Chlorinated alkane

650-850 C-Cl stretch Chloroalkane

Table 3: Predicted Nuclear Magnetic Resonance (NMR)
Spectroscopy Data
Disclaimer: The following NMR data are theoretical predictions and have not been

experimentally verified. These predictions are based on the chemical structure of 1,1,2,2-
tetrachloropropane and typical chemical shifts for similar chemical environments.

Predicted ¹H NMR Spectrum (in CDCl₃)
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The proton NMR spectrum of 1,1,2,2-tetrachloropropane is expected to show two signals

corresponding to the two distinct proton environments.

Predicted Chemical
Shift (δ, ppm)

Multiplicity Integration Assignment

~ 2.5 - 3.0 Singlet 3H CH₃

~ 6.0 - 6.5 Singlet 1H CHCl₂

Predicted ¹³C NMR Spectrum (in CDCl₃)

The carbon-13 NMR spectrum is predicted to exhibit three signals, corresponding to the three

unique carbon environments in the molecule.

Predicted Chemical Shift (δ, ppm) Assignment

~ 30 - 40 CH₃

~ 70 - 80 CCl₂

~ 90 - 100 CHCl₂

Experimental Protocols
The following sections detail standardized methodologies for the acquisition of spectroscopic

data for halogenated propanes like 1,1,2,2-tetrachloropropane.

Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying volatile and semi-volatile organic

compounds.

Methodology:

Sample Preparation: A dilute solution of 1,1,2,2-tetrachloropropane is prepared in a volatile

organic solvent (e.g., dichloromethane or hexane).
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Injection: A small volume (typically 1 µL) of the prepared sample is injected into the GC inlet,

which is heated to ensure rapid vaporization.

Gas Chromatography: The vaporized sample is carried by an inert gas (e.g., helium or

nitrogen) through a capillary column. The separation of components is based on their

differential partitioning between the mobile gas phase and the stationary phase coating the

column. A temperature program is typically employed to facilitate the elution of compounds

with different boiling points.

Mass Spectrometry: As the separated components elute from the GC column, they enter the

mass spectrometer.

Ionization: The molecules are ionized, typically by electron impact (EI), causing them to

fragment in a reproducible manner.

Mass Analysis: The resulting ions and fragment ions are separated based on their mass-to-

charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

Detection: A detector records the abundance of each ion at each m/z value, generating a

mass spectrum for each eluting component.

Gas Chromatography Mass Spectrometry

Sample Preparation Injection
Liquid Sample

Column Separation
Vaporized Sample

Ionization (EI)Eluted Analytes Mass Analysis (m/z) Detection Data AnalysisMass Spectrum
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GC-MS Experimental Workflow

Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify functional groups in a molecule by measuring the

absorption of infrared radiation.

Methodology:
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Sample Preparation: For a liquid sample like 1,1,2,2-tetrachloropropane, a thin film can be

prepared between two salt plates (e.g., NaCl or KBr). Alternatively, for a vapor phase

spectrum, the sample is introduced into a gas cell.

IR Radiation: A beam of infrared radiation is passed through the sample.

Interferometer: The FT-IR spectrometer uses an interferometer to modulate the IR beam,

allowing all frequencies to be measured simultaneously.

Absorption: Molecules in the sample absorb specific frequencies of IR radiation that

correspond to the vibrational energies of their chemical bonds.

Detection: A detector measures the transmitted radiation.

Fourier Transform: A mathematical process called a Fourier transform is applied to the

resulting interferogram to generate an infrared spectrum, which is a plot of absorbance or

transmittance versus wavenumber.
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FT-IR Spectroscopy Experimental Workflow

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the structure and chemical environment

of atoms within a molecule.

Methodology:

Sample Preparation: A small amount of 1,1,2,2-tetrachloropropane is dissolved in a

deuterated solvent (e.g., chloroform-d, CDCl₃) to avoid solvent signals in the ¹H NMR

spectrum. A reference standard, such as tetramethylsilane (TMS), is often added. The

solution is then transferred to a thin glass NMR tube.
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Magnetic Field: The NMR tube is placed in a strong, uniform magnetic field.

Radiofrequency Pulse: The sample is irradiated with a short, intense pulse of radiofrequency

energy, which excites the atomic nuclei (e.g., ¹H or ¹³C).

Relaxation and FID: As the nuclei relax back to their ground state, they emit a

radiofrequency signal, which is detected as a free induction decay (FID).

Fourier Transform: The FID, a time-domain signal, is converted into a frequency-domain

spectrum by a Fourier transform.

Spectrum Analysis: The resulting NMR spectrum shows signals (resonances) at different

chemical shifts, which are characteristic of the electronic environment of the nuclei. The

splitting patterns (multiplicity) and integration of the signals provide further structural

information.
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NMR Spectroscopy Experimental Workflow
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. 1,1,2,2-Tetrachloropropane | C3H4Cl4 | CID 83154 - PubChem
[pubchem.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Spectroscopic Profile of 1,1,2,2-Tetrachloropropane: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b080383#spectroscopic-data-for-1-1-2-2-
tetrachloropropane]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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